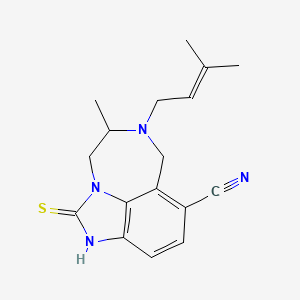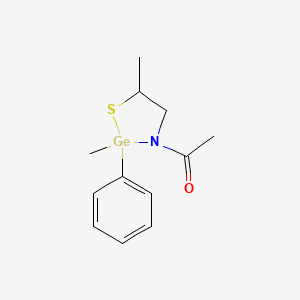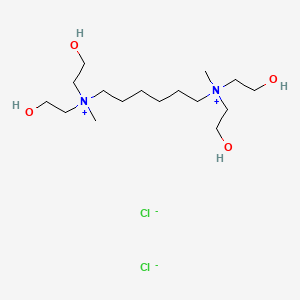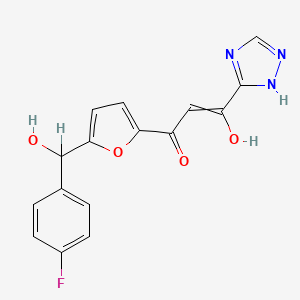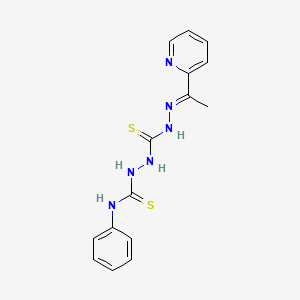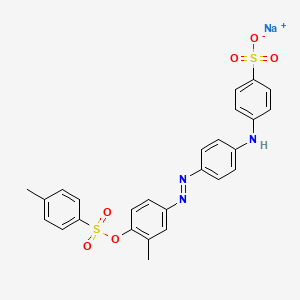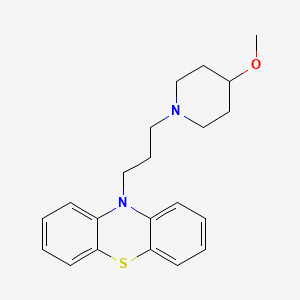
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes chloro, sulphonyl, and oxovaleramide functional groups, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2-chloro-5-aminophenyl compound: This can be achieved by nitration of 2-chlorophenyl compound followed by reduction.
Sulphonylation: The 2-chloro-5-aminophenyl compound is then reacted with hexadecylsulfonyl chloride in the presence of a base such as triethylamine to form the sulphonylated intermediate.
Formation of the oxovaleramide: The sulphonylated intermediate is then reacted with 4,4-dimethyl-3-oxovaleric acid chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulphonyl and oxovaleramide groups can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the chloro groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulphonyl and chloro groups could play a role in binding to the target, while the oxovaleramide group could influence the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-Chloro-5-nitrobenzoic acid
- N-(5-Chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide is unique due to the presence of the hexadecylsulphonyl group, which imparts specific properties such as increased lipophilicity and potential for interaction with lipid membranes. This makes it distinct from other similar compounds that may lack this functional group.
Propriétés
Numéro CAS |
67878-71-1 |
|---|---|
Formule moléculaire |
C29H48Cl2N2O4S |
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
2-chloro-N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C29H48Cl2N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-38(36,37)33-23-19-20-24(30)25(22-23)32-28(35)26(31)27(34)29(2,3)4/h19-20,22,26,33H,5-18,21H2,1-4H3,(H,32,35) |
Clé InChI |
HDEQFLUBPSWEDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


